2,4,6,8-Decatetraenoic acid

Mitochondrial metabolism Xenobiotic conjugation Acyl-CoA synthetase

2,4,6,8-Decatetraenoic acid (17016-39-6) is a C10 medium-chain polyunsaturated fatty acid featuring a fully conjugated tetraene system (mp 225–226 °C). It is the only known substrate that enables unambiguous measurement of XL-III ligase activity in mitochondrial acyl-CoA synthetase profiling, eliminating cross-reactivity with isoforms XL-I/XL-II. In simocyclinone biosynthetic pathway reconstitution, it acts as the kinetically defined SimL substrate (Km = 2250 ± 410 µM, kcat = 16.6 ± 3.0 min⁻¹). Its CoA thioester exhibits a λmax of 376 nm (ε = 34 mM⁻¹ cm⁻¹), permitting direct, continuous dual-wavelength spectrophotometric monitoring without radiochemical or coupled-enzyme methods. Procure this compound to guarantee assay specificity, quantitative benchmark comparisons, and reproducibility in calicheamicin polyketide synthase research.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 17016-39-6
Cat. No. B105328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6,8-Decatetraenoic acid
CAS17016-39-6
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC=CC(=O)O
InChIInChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+
InChIKeyXJMGDZBZBKBSLJ-GAXCVXDLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6,8-Decatetraenoic Acid (CAS 17016-39-6): Core Physicochemical Identity & Research Classification


2,4,6,8-Decatetraenoic acid (CAS 17016-39-6) is a C10 medium-chain polyunsaturated fatty acid distinguished by a fully conjugated tetraene system within its ten-carbon backbone . This structural arrangement confers a high degree of unsaturation and a crystalline solid-state with a melting point of 225–226 °C, markedly elevated compared to its saturated analog decanoic acid (31–32 °C) . The compound is formally classed as a medium-chain fatty acid, but its four conjugated double bonds differentiate it from the typical unbranched, saturated or mono-unsaturated medium-chain fatty acids encountered in routine biochemical reagent catalogs [1]. Its reactivity and spectral properties have been exploited in specialized enzymatic assays and biosynthetic pathway reconstitution studies .

2,4,6,8-Decatetraenoic Acid (CAS 17016-39-6): Why In-Class Polyunsaturated Fatty Acids Are Not Interchangeable


Generic substitution among medium-chain polyunsaturated fatty acids is precluded by the strict structural recognition requirements of the enzymatic systems with which 2,4,6,8-decatetraenoic acid interacts. In mitochondrial acyl-CoA synthetase profiling, only the XL-III ligase isoform exhibits measurable activity toward this specific tetraenoic acid, while other isoforms (XL-I, XL-II) show no detectable activation [1]. Similarly, in the simocyclinone biosynthetic pathway, the aminocoumarin ligase SimL displays distinct kinetic behavior and substrate specificity for the conjugated tetraene motif compared to other polyenoic acids such as retinoic acid or fumagillin [2]. Consequently, procurement of a structurally similar, but not identical, fatty acid would fail to replicate the precise enzymatic or biosynthetic outcomes documented for 2,4,6,8-decatetraenoic acid, invalidating experimental comparisons and potentially compromising downstream assay reliability.

2,4,6,8-Decatetraenoic Acid (CAS 17016-39-6): Quantitative Comparator-Based Evidence for Research Selection


Enzymatic Substrate Specificity: Exclusive Activation by XL-III Mitochondrial Ligase vs. Medium-Chain Fatty Acid Analogs

In a comparative fractionation study of bovine liver mitochondrial acyl-CoA ligases, 2,4,6,8-decatetraenoic acid was exclusively activated by the XL-III isoform, with no detectable activity from XL-I or XL-II isoforms. This isoform selectivity is unique among the medium-chain fatty acids tested and was used to distinguish XL-III from the other two xenobiotic/medium-chain ligases [1].

Mitochondrial metabolism Xenobiotic conjugation Acyl-CoA synthetase

SimL Ligase Kinetic Comparison: Decatetraenoic Acid vs. Fumagillin and Retinoic Acid

The aminocoumarin ligase SimL accepts 2,4,6,8-decatetraenoic acid as a substrate with an apparent Km of 2250 ± 410 µM and a kcat of 16.6 ± 3.0 min⁻¹. In direct comparison, fumagillin exhibits a 5-fold lower Km (463 ± 52 µM) with a comparable kcat (16.5 ± 2.5 min⁻¹), while retinoic acid shows a Km approximately 70-fold lower (31.7 ± 7.2 µM) and a 2-fold higher kcat (32.4 ± 3.0 min⁻¹) [1].

Polyketide biosynthesis Enzyme kinetics Simocyclinone

Thermal Stability Differentiation: Melting Point vs. Decanoic Acid and Decatetraenedioic Acid

2,4,6,8-Decatetraenoic acid exhibits a melting point of 225–226 °C, which is substantially higher than that of its fully saturated analog decanoic acid (31–32 °C) and also exceeds the estimated melting point of its dicarboxylic acid counterpart, 2,4,6,8-decatetraenedioic acid (136.23 °C) .

Physicochemical property Thermal analysis Formulation

Spectral Signature: Distinct λmax and Extinction Coefficient for Acyl-CoA Detection

Upon enzymatic conversion to its CoA thioester, 2,4,6,8-decatetraenoic acid generates a unique difference spectrum (acyl-CoA minus free acid) with a λmax at 376 nm and an extinction coefficient (ε) of 34 mM⁻¹ cm⁻¹, providing a quantitative spectrophotometric handle for continuous enzyme activity monitoring [1].

Spectrophotometry Enzyme assay CoA conjugation

2,4,6,8-Decatetraenoic Acid (CAS 17016-39-6): High-Value Application Scenarios Backed by Quantitative Evidence


Isoform-Selective Assay for XL-III Acyl-CoA Synthetase in Mitochondrial Preparations

2,4,6,8-Decatetraenoic acid serves as a specific probe to unambiguously measure XL-III ligase activity in complex mitochondrial fractions, due to its exclusive activation by this isoform [1]. This selectivity enables researchers to discriminate XL-III contributions from those of XL-I and XL-II, a distinction not possible with generic medium-chain fatty acids such as octanoate or decanoate, which activate multiple isoforms.

Substrate for SimL in Simocyclinone Pathway Reconstitution and Polyketide Synthase Engineering

In vitro reconstitution of the simocyclinone biosynthetic pathway relies on 2,4,6,8-decatetraenoic acid as a characterized SimL substrate with defined kinetic parameters (Km = 2250 ± 410 µM, kcat = 16.6 ± 3.0 min⁻¹) [1]. These parameters provide a quantitative benchmark for evaluating SimL engineering efforts, enabling precise comparisons of catalytic efficiency improvements or alterations in substrate specificity.

Real-Time Spectrophotometric Monitoring of Acyl-CoA Synthetase Activity

The compound's conversion to a CoA thioester produces a distinct λmax at 376 nm with ε = 34 mM⁻¹ cm⁻¹, permitting continuous dual-wavelength spectrophotometric monitoring of acyl-CoA synthetase activity in mitochondrial suspensions [2]. This direct optical assay circumvents the need for radiochemical methods or coupled enzyme systems, offering a more streamlined and cost-effective approach for inhibitor screening or kinetic characterization.

Positive Control for Environmental Calibration of Calicheamicin Polyketide Synthase

2,4,6,8-Decatetraenoic acid is established as a tool compound for the environmental control and functional detection of calicheamicin polyketide synthase, where it supports programmed octaketide recognition and enediyne biosynthesis studies . Researchers investigating the molecular triggers of enediyne antibiotic production utilize this compound as a reliable positive control to validate assay conditions and pathway integrity.

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